molecular formula C10H8BrNO3 B13994806 Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate

Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate

Cat. No.: B13994806
M. Wt: 270.08 g/mol
InChI Key: WMJZCFUIDOKUEF-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
  • Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

Comparison: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is unique due to the position of the bromine atom on the isoxazole ring. This positional difference can significantly impact its reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromo-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)8-6-4-3-5-7(11)9(6)15-12-8/h3-5H,2H2,1H3

InChI Key

WMJZCFUIDOKUEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC=C2Br

Origin of Product

United States

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